![molecular formula C15H12Cl2N2S B2891283 2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 478029-45-7](/img/structure/B2891283.png)
2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of chloro and nitro groups to the benzothiazole framework. Detailed characterization using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) confirms its structure and purity. Yield determination occurs after the drying process .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole consists of fused benzothiazole and imidazole rings. The presence of chloro and nitro substituents contributes to its unique properties. The compound’s 1H NMR and 13C NMR spectra reveal characteristic peaks corresponding to specific carbon and hydrogen atoms in the structure .
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Benzothiazole derivatives have been extensively studied for their anti-inflammatory and analgesic properties. They act by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The metabolism of arachidonic acid to prostaglandins is catalyzed by cyclo-oxygenase pathways, and benzothiazole derivatives can inhibit these pathways, thus reducing inflammation and pain .
Ulcerogenic Activity
The ulcerogenic activity of benzothiazole derivatives is significantly lower compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them a potential candidate for the development of new medications that can manage pain and inflammation without the adverse gastrointestinal effects commonly associated with NSAIDs .
Lipid Peroxidation Activities
Benzothiazole derivatives have shown promise in the inhibition of lipid peroxidation. Lipid peroxidation is a process that can lead to cell damage and is involved in various diseases. By inhibiting this process, benzothiazole derivatives can contribute to the protection against diseases associated with oxidative stress .
Antimicrobial and Antibacterial Properties
These compounds have been found to possess significant antimicrobial and antibacterial activities. They have been tested against various strains of bacteria and have shown inhibition comparable to reference drugs like ciprofloxacin. This suggests their potential use in the development of new antibacterial agents .
Anti-proliferative and Antitumor Activities
Benzothiazole derivatives have been identified as potential anti-proliferative and antitumor agents. They can interfere with the growth and proliferation of cancer cells, making them valuable in cancer research and the development of new cancer therapies .
Applications in OLED Technology
Due to their structural properties, certain benzothiazole derivatives are used as electrophosphorescent emitters in organic light-emitting diodes (OLEDs). Their ability to emit light when an electric current is applied makes them suitable for use in display and lighting technologies .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a variety of activities by inhibiting several targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives have been shown to play a pivotal role in the design and development of antiviral drugs . They have also been reported to have significant anti-inflammatory and analgesic activities .
Biochemical Pathways
Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Benzothiazole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and analgesic effects .
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2S/c16-9-5-6-10(11(17)7-9)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWHFGWXQAGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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